molecular formula C12H10FN3O B6322318 3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide CAS No. 917758-83-9

3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide

Cat. No.: B6322318
CAS No.: 917758-83-9
M. Wt: 231.23 g/mol
InChI Key: LDNDSZHNXOYKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by a 4-fluorophenyl substituent at the 6-position and a carboxamide group at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes and receptors involved in oncology and cardiovascular diseases.

Properties

IUPAC Name

3-amino-6-(4-fluorophenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-8-3-1-7(2-4-8)10-6-5-9(14)11(16-10)12(15)17/h1-6H,14H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNDSZHNXOYKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)N)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732586
Record name 3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917758-83-9
Record name 3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Azlactone-Enamine Cyclocondensation

A method adapted from azlactone chemistry involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines derived from ethyl acetoacetate. This protocol yields 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters as intermediates. Subsequent oxidation with phosphorus oxychloride facilitates aromatization to form the pyridine core. Key parameters include:

  • Reaction Conditions : Heating at 180°C for 1.5 hours under solvent-free conditions

  • Isomer Control : cis-isomers dominate (64–79% yield) over trans-isomers (16–22%)

  • Post-Modification : Alkaline hydrolysis of oxazolo[5,4-b]pyridine intermediates generates 3-aminopyridin-2(1H)-one derivatives

A representative yield comparison is provided in Table 1.

Table 1. Yields of Pyridine Intermediates via Azlactone-Enamine Route

IntermediateAryl SubstituentYield (%)Isomer Ratio (cis:trans)
4a4-Fluorophenyl6464:22
4e4-Chlorophenyl7979:16

Nucleophilic Aromatic Substitution

Patent literature describes an alternative route using 2-amino-3-nitro-6-methoxypyridine as the starting material. Reaction with 4-fluorobenzylamine in aqueous media at elevated temperatures (90–120°C) facilitates methoxy group displacement, introducing the 4-fluorophenyl moiety. Critical considerations include:

  • Solvent System : Water as reaction medium for improved safety and environmental profile

  • Reactor Design : Autoclave required for temperatures exceeding 100°C

  • Byproduct Management : Steam distillation at 200–20 mbar removes excess benzylamine

Functional Group Introduction and Modification

Carboxamide Group Installation

The carboxamide functionality at position 2 is typically introduced through one of three pathways:

Hydrolysis-Condensation Cascade

A two-step process involving:

  • Ester Hydrolysis : Base-mediated saponification of ethyl carboxylates using NaOH/EtOH

  • Amide Coupling : Reaction with ammonium chloride in presence of coupling agents (e.g., EDCI/HOBt)

Optimization Data :

  • NaOH concentration: 2M in 3:1 EtOH/H2O

  • Reaction time: 1.5 hours at reflux (78°C)

  • Typical amidation yields: 74–94%

Direct Aminocarbonylation

Recent protocols employ palladium-catalyzed aminocarbonylation of pyridine bromides. A representative procedure uses:

  • Catalyst System : Pd(OAc)₂/XantPhos (2 mol%)

  • Carbonyl Source : Mo(CO)₆

  • Ammonia Equivalent : Hexamethyldisilazane (HMDS)

  • Solvent : Toluene at 110°C for 12 hours

Regioselective Amination Strategies

Positioning the amino group at C3 requires careful control of reaction dynamics:

Directed Ortho-Metalation

Utilizing the carboxamide as a directing group, this method involves:

  • Lithiation : n-BuLi (–78°C, THF)

  • Electrophilic Quench : Reaction with N-chloramine-T or hydroxylamine-O-sulfonic acid

Key Advantage : Achieves >90% regioselectivity for C3 amination

Buchwald-Hartwig Amination

A palladium-catalyzed approach suitable for late-stage functionalization:

ParameterOptimal Value
CatalystPd₂(dba)₃
LigandXantPhos
Baset-BuONa
Temperature110°C
Reaction Time24 hours
Yield Range65–78%

This method demonstrates compatibility with sensitive fluorophenyl groups.

Purification and Characterization

Chromatographic Techniques

  • Normal Phase SiO₂ : CHCl₃/EtOAc (10:1) for intermediate purification

  • Reverse Phase C18 : MeCN/H₂O (0.1% TFA) for final compound isolation

Spectroscopic Validation

1H NMR (DMSO-d6) Key Signals :

  • δ 8.21 (s, 1H, NH₂)

  • δ 7.89–7.92 (m, 2H, Ar-H)

  • δ 7.34–7.38 (m, 2H, Ar-H)

  • δ 6.78 (d, J = 8.5 Hz, 1H, Py-H)

13C NMR :

  • 167.8 ppm (C=O)

  • 162.1 ppm (d, J = 245 Hz, C-F)

  • 148.2 ppm (C-NH₂)

Industrial-Scale Considerations

Environmental Impact Mitigation

  • Solvent Recovery : 92% EtOAc recuperation via fractional distillation

  • Catalyst Recycling : Pd recovery rates >85% using XAD-16 resin

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted fluorophenyl derivatives, which can be further utilized in various chemical syntheses .

Scientific Research Applications

The compound exhibits significant biological activity, primarily as an inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in inflammatory responses and cancer progression. By inhibiting IKK, 3-amino-6-(4-fluorophenyl)pyridine-2-carboxamide can potentially reduce the expression of pro-inflammatory cytokines and chemokines, making it a candidate for treating various inflammatory diseases and cancers .

Inflammatory and Autoimmune Diseases

Research indicates that compounds targeting the IKK/NF-κB pathway can be effective in treating conditions such as:

  • Rheumatoid arthritis
  • Multiple sclerosis
  • Inflammatory bowel disease
  • Psoriasis

Inhibition of NF-κB can lead to decreased levels of inflammatory mediators like IL-1, IL-6, and TNF-α, which are pivotal in the pathogenesis of these diseases .

Cancer Therapy

The compound's ability to inhibit IKK also positions it as a potential therapeutic agent for various cancers, including:

  • Breast cancer
  • Colorectal cancer
  • Lung cancer

Studies suggest that many tumors exhibit constitutive NF-κB activation, which is associated with tumor proliferation and survival. Thus, targeting this pathway could enhance the effectiveness of existing cancer therapies or provide new treatment avenues .

Synthesis and Structural Characteristics

This compound can be synthesized through several chemical pathways. The synthesis typically involves:

  • Formation of the pyridine core.
  • Introduction of the amino group at position 3.
  • Substitution at position 6 with a 4-fluorophenyl moiety.

This structure enhances its reactivity and biological activity due to the electron-withdrawing nature of the fluorine atom, which can influence molecular interactions within biological systems.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to this compound:

Study on Inhibition of NF-κB Pathway

A study demonstrated that derivatives of pyridine carboxamides significantly inhibited NF-κB activation in vitro, leading to reduced expression of pro-inflammatory genes. This suggests that this compound may exhibit similar effects, warranting further investigation into its therapeutic applications against chronic inflammatory conditions .

Anticancer Activity

In another research project focusing on breast cancer cell lines, compounds targeting IKK were shown to enhance apoptosis and reduce cell viability when combined with traditional chemotherapeutics. This synergistic effect underscores the potential for this compound to be integrated into combination therapies for improved cancer treatment outcomes .

Mechanism of Action

The mechanism of action of 3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Pharmacological Properties

  • Electron-Withdrawing Groups (EWGs):

    • Fluorine (4-fluorophenyl): Enhances binding through dipole interactions and metabolic stability by resisting oxidative degradation. The compound in showed potent Epac1 inhibition, attributed to fluorine’s electronegativity .
    • Trifluoromethyl (CF₃): Increases lipophilicity and target affinity. For example, trifluoromethyl-substituted analogs in demonstrated enhanced physicochemical stability .
    • Chlorine (3,4-dichlorophenyl): SKLB70359’s dichlorophenyl group contributes to its anticancer activity by improving DNA interaction and cytotoxicity .
  • Electron-Donating Groups (EDGs):

    • Methoxy (OCH₃): Derivatives with methoxy groups (e.g., ) may improve aqueous solubility but often reduce target affinity due to decreased electron deficiency .

Pharmacokinetic and Physicochemical Comparisons

  • For instance, the trifluoromethyl analog in has a molecular weight of 343.35 and higher lipophilicity compared to the parent compound .
  • Metabolic Stability: Fluorinated analogs generally exhibit slower hepatic metabolism due to C-F bond strength. This is critical for compounds like the Epac1 inhibitor in , which requires prolonged action in cardiac tissue .

Biological Activity

3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide (CAS No. 917758-83-9) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the compound's biological activity, highlighting relevant research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with an amino group and a 4-fluorophenyl moiety. This unique arrangement contributes to its biological properties, enhancing its interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.07
MCF-7 (Breast Cancer)8.5
A549 (Lung Cancer)6.0

These results suggest that the compound may interfere with critical cellular processes, such as tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. It has been reported to reduce LPS-induced glial inflammation in BV-2 cells and mitigate glutamate-induced oxidative neurotoxicity in HT-22 cells. In vivo studies confirmed its efficacy in reducing microglial activation and astrocyte proliferation in animal models of neuroinflammation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Tubulin Binding : The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which is crucial for cancer cell division.
  • Inflammatory Pathways : It modulates signaling pathways associated with inflammation, such as NF-kB and MAPK pathways, thereby reducing pro-inflammatory cytokine production.

Case Studies

Several studies have focused on the pharmacological potential of this compound:

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various derivatives of pyridine carboxamides against cancer cell lines and found that modifications at the phenyl ring significantly enhanced activity .
  • In Vivo Efficacy : Another investigation assessed the anti-inflammatory properties in animal models, demonstrating that treatment with this compound led to a marked reduction in inflammatory markers compared to control groups .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameIC50 (µM)Mechanism of Action
4-Fluoro-2H-chromen-2-one15.0Inhibits oxidative stress enzymes
Benzothiazolyl-pyridine hybrids10.0Targets viral replication

The presence of the fluorine atom and the specific amino substitution greatly influence the biological activity and selectivity of these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-6-(4-fluorophenyl)pyridine-2-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : Multi-step synthesis typically involves condensation of 4-fluorophenyl precursors with pyridine intermediates under Pd-catalyzed cross-coupling conditions. Key steps include:

  • Step 1 : Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with a halogenated pyridine precursor .
  • Step 2 : Carboxamide formation via nucleophilic acyl substitution, optimized using DMF as a solvent at 80–100°C .
  • Yield improvements (e.g., 65% to 78%) are achieved by adjusting catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction time (12–24 hrs) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and confirming its purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the 4-fluorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and carboxamide NH₂ (δ 6.8–7.1 ppm) .
  • HPLC-MS : Use C18 columns with acetonitrile/water (70:30) mobile phase; monitor [M+H]⁺ at m/z 260.1 .
  • X-ray crystallography : Resolve ambiguity in substituent orientation (e.g., fluorophenyl vs. thienyl analogs) using single-crystal diffraction .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize kinase inhibition or receptor-binding assays:

  • Kinase profiling : Screen against EGFR or VEGFR2 at 10 µM, using ADP-Glo™ kits .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), noting IC₅₀ values < 20 µM as promising .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodological Answer :

  • Substituent variation : Compare analogs with thienyl (), trifluoromethyl (), or sulfamoyl () groups.
  • Key findings :
Substituent at Position 6Biological Activity (IC₅₀, µM)Source
4-Fluorophenyl18.5 (EGFR)
Thienyl12.7 (EGFR)
Trifluoromethyl9.3 (VEGFR2)
  • Design strategy : Introduce electron-withdrawing groups (e.g., CF₃) to improve target affinity .

Q. What computational approaches are effective for predicting binding modes and ADMET properties?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with EGFR (PDB: 1M17) to identify hydrogen bonds between the carboxamide and Thr766 .
  • DFT calculations : Calculate electrostatic potential maps to optimize solubility (logP < 3.5) .
  • ADMET prediction : SwissADME predicts moderate BBB permeability but potential hepatotoxicity (CYP3A4 inhibition) .

Q. How should researchers resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Experimental replication : Repeat assays under standardized conditions (e.g., 24-hr incubation, 5% CO₂) .
  • Statistical analysis : Apply ANOVA to compare IC₅₀ values across labs; significant variance (p < 0.05) may indicate batch impurities .
  • Meta-analysis : Aggregate data from ≥3 independent studies (e.g., kinase inhibition profiles) using random-effects models .

Tables of Key Research Findings

Table 1 : Comparative Synthesis Yields Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)Source
Pd(PPh₃)₄ (5 mol%)DMF8078
PdCl₂ (10 mol%)THF6065

Table 2 : Biological Activity of Structural Analogs

Compound ModificationTargetIC₅₀ (µM)Source
6-(Thienyl) substitutionEGFR12.7
4-(Trifluoromethyl)pyridineVEGFR29.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.